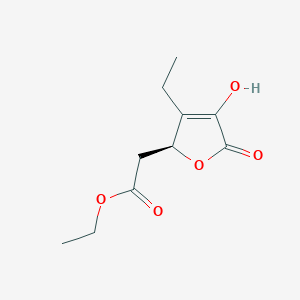![molecular formula C23H20N2O B12894498 4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline CAS No. 54638-78-7](/img/structure/B12894498.png)
4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic aromatic compounds containing both oxygen and nitrogen in a five-membered ring. This particular compound is notable for its unique structure, which includes a biphenyl group and a dimethylaniline moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another approach is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The Van Leusen reaction, which involves aldehydes and TosMIC (tosylmethyl isocyanide), is another method that can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Thiazole: Similar to oxazole but contains sulfur instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring, making it more basic than oxazole.
Uniqueness
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline is unique due to its combination of a biphenyl group and a dimethylaniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of fluorescent probes and advanced materials .
Propiedades
Número CAS |
54638-78-7 |
|---|---|
Fórmula molecular |
C23H20N2O |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C23H20N2O/c1-25(2)21-14-12-20(13-15-21)23-24-16-22(26-23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3 |
Clave InChI |
IHOTYVXAGXDWTC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


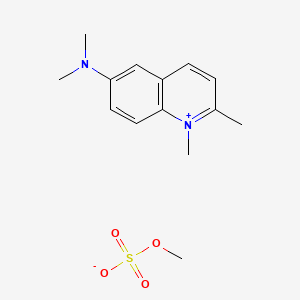
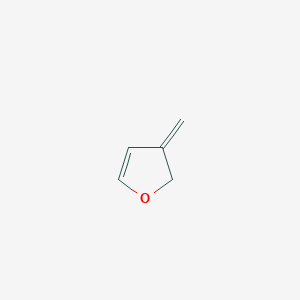
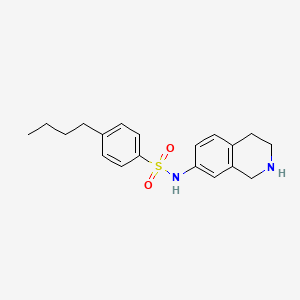
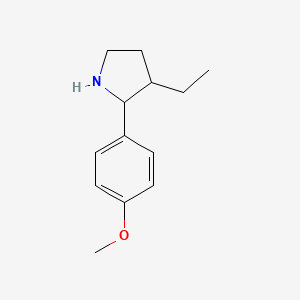
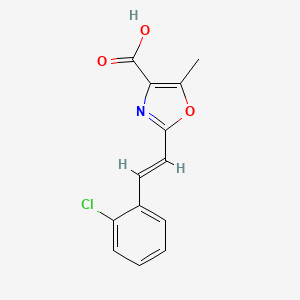

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
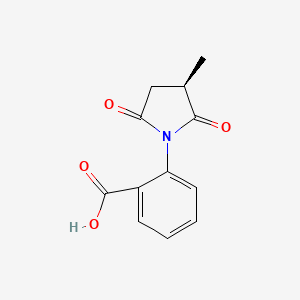
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
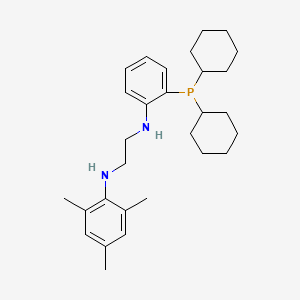
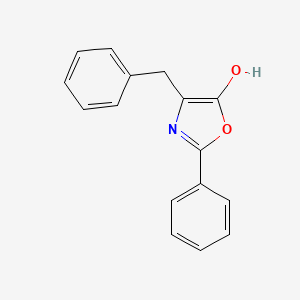
![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
